(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
描述
(1R)-1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral pyrazole derivative characterized by a phenyl group at the N1 position of the pyrazole ring and an ethanol moiety at the C4 position. Its synthesis involves a two-step process:
Ketone Formation: Reacting substituted pyrazoles (e.g., 3-trifluoromethylpyrazole) with bromoacetophenone derivatives in acetonitrile using potassium carbonate, yielding intermediates (e.g., 3a–d) with 53–69% efficiency .
Reduction: Sodium borohydride-mediated reduction of the ketone group in methanol produces racemic alcohols (4a–d) in 82–98% yields. Chiral resolution using (−)-(1R)- or (+)-(1S)-camphorsulfonic acid (CSA) isolates enantiomers, achieving >97% diastereomeric excess (de) and optical rotations of [αD] = ±10.0 (c 1.0, MeOH) .
This compound is studied for its activity on store-operated calcium (SOC) channels, where chirality significantly influences biological effects .
属性
IUPAC Name |
(1R)-1-(1-phenylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRLPGXWBQXLPI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN(N=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-phenyl-1H-pyrazole with an appropriate chiral reagent to introduce the ethan-1-ol group. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include solvents such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the hydrocarbon derivative.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
科学研究应用
Medicinal Chemistry
Recent studies have highlighted the potential of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol in the development of therapeutic agents. Its structural similarity to other bioactive compounds suggests it may exhibit pharmacological properties beneficial for treating various conditions, including:
- Metabolic Disorders : Research indicates that compounds with pyrazole moieties can inhibit enzymes involved in metabolic pathways, making them candidates for addressing conditions such as type 2 diabetes and obesity .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier could make it useful in treating neurodegenerative diseases like Alzheimer's disease, as suggested by its structural analogs that have shown efficacy in preclinical models .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through functional group transformations. This versatility is essential for creating complex molecules used in pharmaceuticals and agrochemicals.
Several studies have investigated the biological activities of pyrazole derivatives, including:
- Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, suggesting its application in developing new antibacterial agents .
Case Studies
作用机制
The mechanism of action of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity | Yield (%) | Optical Rotation ([αD]) |
|---|---|---|---|---|---|---|
| (1R)-1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol | C11H12N2O | 188.23 | N1-Phenyl, C4-Ethanol (R) | SOC channel modulation | 41 | +10.0 (c 1.0, MeOH) |
| (1S)-1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol | C11H12N2O | 188.23 | N1-Phenyl, C4-Ethanol (S) | SOC channel modulation | 38 | −10.0 (c 1.0, MeOH) |
| LQFM032 | C17H20N4O | 296.37 | Piperazine-methyl linker | Cholinergic, cytoprotective | - | - |
| Compound 5o (Pyrazole-chalcone) | C27H20N2O2 | 396.47 | Chalcone moiety | Anticancer (tubulin inhibition) | - | - |
Key Findings and Implications
- Chirality Matters : The R- and S-enantiomers of this compound exhibit divergent biological profiles, underscoring the need for enantiopure synthesis in drug development .
- Structural Flexibility: Minor substituent changes (e.g., fluorophenyl, piperazine) drastically alter bioactivity, enabling targeted therapeutic applications (e.g., cytoprotection vs. anticancer) .
- Synthetic Versatility : Methods like CSA resolution and chalcone hybridization demonstrate adaptability in pyrazole chemistry for optimizing pharmacokinetic properties .
生物活性
(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral compound characterized by its unique structure, which includes a pyrazole ring and an ethan-1-ol moiety. The compound's chiral nature allows for specific interactions with biological molecules, making it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | (1R)-1-(1-phenylpyrazol-4-yl)ethanol |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.22 g/mol |
| CAS Number | 1394051-16-1 |
| InChI Key | WDRLPGXWBQXLPI-SECBINFHSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 1-phenyl-1H-pyrazole with chiral reagents. Common methods include using chiral catalysts under mild reaction conditions, often in solvents like ethanol or methanol. The optimization of these synthetic routes is crucial for achieving high yields and purity, especially in industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors due to its stereospecificity. This interaction can modulate various biological pathways, influencing processes such as enzyme activity and receptor signaling. For instance, the compound has been explored for its potential role in inhibiting certain enzymes involved in inflammatory pathways, thereby suggesting anti-inflammatory properties .
Case Studies and Research Findings
Research has demonstrated that this compound exhibits significant biological activities:
Anti-inflammatory Effects
A study focusing on the modulation of protein activity highlighted the potential of pyrazole derivatives, including this compound, to inhibit pro-inflammatory cytokines. This suggests a therapeutic application in treating inflammatory diseases .
Enzyme Inhibition
Further investigations revealed that this compound could serve as an effective inhibitor for specific enzymes linked to metabolic disorders. Its ability to fit into enzyme active sites allows for competitive inhibition, which is vital for drug design targeting metabolic pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with its enantiomer and other related compounds:
| Compound | Biological Activity |
|---|---|
| (1S)-1-(1-phenylpyrazol-4-yl)ethanol | Potentially different pharmacological effects due to stereochemistry |
| 1-(1-phenylpyrazol-4-yl)ethanone | Oxidized form; may have different enzyme interactions |
| (2R)-2-(3-methylpyrazoloyl)ethanol | Related structure; varies in biological activity |
The stereochemistry plays a crucial role in determining the pharmacological properties of these compounds, making (1R)-isomer particularly interesting for further research.
常见问题
Q. What are the optimal synthetic routes for (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol?
- Methodological Answer : The synthesis typically involves two key steps:
- Step 1 : Formation of the pyrazole core via cyclocondensation. For example, hydrazine derivatives can react with β-keto esters under reflux in ethanol/acetic acid mixtures (see Scheme 2 in for analogous pyrazole synthesis).
- Step 2 : Stereoselective reduction of a ketone intermediate (e.g., 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one) using chiral catalysts like (R)-BINAP-Ru complexes to achieve the (1R)-configuration. Sodium borohydride with chiral ligands can also be used for asymmetric reduction .
Critical Parameters : - Temperature control during cyclocondensation (reflux at 80–100°C).
- Solvent polarity for reduction (e.g., ethanol or THF).
- Catalyst loading (0.5–2 mol%) to ensure enantiomeric excess (>90%).
Q. How can the stereochemical purity of this compound be validated?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures. X-ray crystallography (as in –12) can confirm absolute configuration. Optical rotation ([α]D) measurements should align with literature values for (R)-enantiomers. For example, a reported [α]D of +15° to +25° (c = 1, CHCl₃) indicates high enantiopurity .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodological Answer :
- Solubility :
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 2–5 (low) |
| Ethanol | >50 |
| DCM | >100 |
| DMSO | >150 |
| (Data extrapolated from analogous alcohols in .) |
- Stability :
- Stable at RT for 6 months if stored in airtight containers with desiccants.
- Degrades under strong acidic/basic conditions (pH < 2 or >10). Monitor via TLC or HPLC .
Advanced Research Questions
Q. How can catalytic asymmetric reactions be designed to improve enantioselectivity?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINOL, Salen) with transition metals (Ru, Rh) in hydrogenation reactions. Optimize solvent (e.g., supercritical CO₂ for enhanced selectivity) and pressure (1–5 bar H₂).
- Kinetic Resolution : Use lipases (e.g., CAL-B) in organic solvents to hydrolyze undesired enantiomers. Monitor conversion via NMR or chiral GC .
- Case Study : A 2025 study () achieved 98% ee using Ru-(S)-SynPhos in THF at 40°C.
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Impurity Profiles : Use LC-MS to detect trace intermediates (e.g., ketone precursors) that interfere with assays.
- Assay Conditions : Variability in cell lines (e.g., P19 vs. D3 in ) or incubation times. Standardize protocols using OECD guidelines.
- Metabolite Interference : Conduct stability studies in assay media (e.g., DMEM + 10% FBS) to identify degradation products .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PyRx to model binding to cytochrome P450 or kinase targets. Validate with MD simulations (GROMACS) over 100 ns.
- QSAR Models : Train datasets on pyrazole derivatives () to correlate substituent effects (e.g., logP, Hammett σ) with IC₅₀ values.
- Limitations : Overprediction of hydrogen bonds due to rigid receptor models; refine with flexible docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
